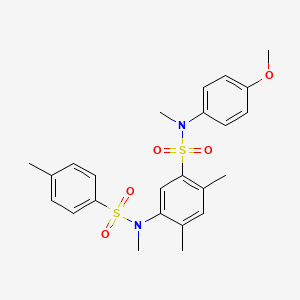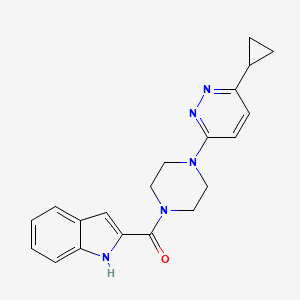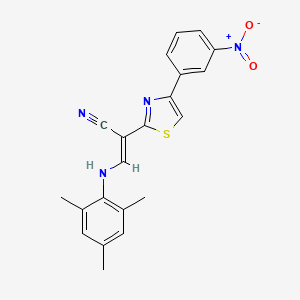
5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(N,4-dimethylphenylsulfonamido)-N-(4-methoxyphenyl)-N,2,4-trimethylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are commonly used as therapeutic agents due to their enzyme inhibition properties, and they have been studied extensively for their potential in treating various diseases, including Alzheimer's disease, cancer, and infectious diseases .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, the synthesis of related sulfonamide compounds involves initial reactions with sulfonyl chlorides followed by various substitutions to introduce different functional groups . For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . Subsequent treatments with different alkyl or aralkyl halides produced a series of new derivatives . These synthetic routes are crucial for creating compounds with potential therapeutic effects.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic ring. The molecular conformations and stability of these compounds are often influenced by intramolecular interactions such as C-H...O and N-H...Cl interactions . The crystal structures of related compounds have been analyzed, revealing different supramolecular architectures mediated by weak interactions like C-H...O, C-H...Cl, and π-π stacking . These structural features are significant as they can affect the biological activity and interaction of the compounds with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including further substitutions and the formation of enzyme-inhibitor complexes. For instance, compound 5c from one of the studies was found to competitively inhibit acetylcholinesterase, forming an irreversible enzyme-inhibitor complex . The reactivity of these compounds towards enzymes is a key aspect of their pharmacological profile, as it determines their potential as inhibitors for therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, are critical for their pharmacological application. Poor water solubility can limit the bioavailability and necessitate the use of specific formulations for drug delivery . The presence of different substituents on the sulfonamide moiety can influence these properties, and structure-activity relationship studies help in identifying modifications that can improve solubility and overall pharmacological profiles .
Aplicaciones Científicas De Investigación
Sulfonamide Chemistry in Medicinal Research
Sulfonamides, including complex derivatives, play a crucial role in medicinal chemistry, offering a broad spectrum of biological activities. Research highlights the development and therapeutic potential of sulfonamide derivatives beyond their traditional role as antimicrobials. Innovations in sulfonamide chemistry have led to compounds with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and various other pharmacological activities. The chemical modifications of classical aminobenzenesulfonamides have significantly expanded their medicinal applications, indicating a large development value and active research interest in this domain (He Shichao et al., 2016).
Environmental and Analytical Applications
Sulfonamides and their derivatives also find applications in environmental and analytical chemistry. Antibody development for detecting sulfonamides in environmental samples, such as water and soil, demonstrates the environmental relevance of these compounds. The creation of antibodies specific to sulfonamide herbicides and other related compounds has been pivotal for environmental monitoring and risk control, illustrating the versatility of sulfonamide chemistry in producing key immunoreagents for ELISA and related techniques (M. Fránek & K. Hruška, 2018).
Synthesis and Functionalization
The synthesis of novel cyclic compounds containing aminobenzenesulfonamide showcases the compound's utility in generating new chemical entities. Through various chemical reactions, such as the Nicholas and Pauson-Khand reactions, researchers have developed unique polyheterocyclic compounds. These advancements underscore the role of aminobenzenesulfonamide derivatives as versatile and valuable moieties in organic synthesis and pharmaceutical development (Kyosuke Kaneda, 2020).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S2/c1-17-7-13-22(14-8-17)32(27,28)26(5)23-16-24(19(3)15-18(23)2)33(29,30)25(4)20-9-11-21(31-6)12-10-20/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXWNJYEYIDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2542448.png)
![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylacetamide](/img/structure/B2542454.png)
![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2542456.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)
![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)
![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)